4-Fold Superior PDGFR Kinase Inhibition Compared to 4-Phenoxyphenyl Analog in a Quinazoline Scaffold
In a comparative evaluation of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, the compound bearing a 4-(4-methylphenoxy)phenyl substituent exhibited an IC50 of 0.02 μmol/L against PDGF receptor phosphorylation, demonstrating a 4-fold increase in potency over the 4-phenoxyphenyl analog (IC50 = 0.08 μmol/L) and a 1.5-fold increase over the 4-tert-butylphenyl analog (IC50 = 0.03 μmol/L) [1]. The assay was conducted using a standard cell-free kinase phosphorylation assay [1].
| Evidence Dimension | IC50 (PDGF receptor phosphorylation inhibition) |
|---|---|
| Target Compound Data | 0.02 μmol/L |
| Comparator Or Baseline | 4-Phenoxyphenyl analog: 0.08 μmol/L; 4-tert-Butylphenyl analog: 0.03 μmol/L |
| Quantified Difference | 4-fold more potent than phenoxyphenyl analog; 1.5-fold more potent than tert-butylphenyl analog |
| Conditions | Cell-free kinase phosphorylation assay using PDGF receptor |
Why This Matters
For medicinal chemistry programs targeting PDGFR-mediated diseases (e.g., atherosclerosis, restenosis), this 4-fold potency advantage reduces the required compound loading and improves therapeutic window, making it the preferred intermediate for lead optimization.
- [1] Matsuno, K., et al. (2002). Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 1. Synthesis, Structure−Activity Relationship, and Biological Effects of a New Class of Quinazoline Derivatives. Journal of Medicinal Chemistry, 45(14), 3057-3066. DOI: 10.1021/jm010428o View Source
